molecular formula C15H14N2O B11869293 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89192-99-4

3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B11869293
CAS No.: 89192-99-4
M. Wt: 238.28 g/mol
InChI Key: UXPDZGVMMYKVFE-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused imidazo-pyridine ring system with a methoxy group at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in an industrial context can also reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 3-hydroxy-5-methyl-2-phenylimidazo[1,2-a]pyridine.

    Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition can lead to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89192-99-4

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O/c1-11-7-6-10-13-16-14(15(18-2)17(11)13)12-8-4-3-5-9-12/h3-10H,1-2H3

InChI Key

UXPDZGVMMYKVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)OC)C3=CC=CC=C3

Origin of Product

United States

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